Tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate
Description
Tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a tert-butyl group, a hydroxybenzoate moiety, and a triazole ring, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10(20-9-17-8-18-20)14(22)19-11-5-6-13(21)12(7-11)15(23)24-16(2,3)4/h5-10,21H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAKBOTEMJSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)OC(C)(C)C)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid, tert-butyl alcohol, and 1,2,4-triazole.
Esterification: The first step involves the esterification of 2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form tert-butyl 2-hydroxybenzoate.
Amidation: The ester is then reacted with 2-(1,2,4-triazol-1-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of tert-butyl 2-oxo-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate.
Reduction: Formation of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s triazole moiety is of particular interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
Medicinally, tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate may serve as a lead compound for the development of new drugs
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole ring could interact with metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-hydroxybenzoate: Lacks the triazole moiety, making it less versatile in biological applications.
2-Hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid: Similar structure but without the tert-butyl group, potentially affecting its solubility and reactivity.
Tert-butyl 2-hydroxy-5-[2-(1,2,3-triazol-1-yl)propanoylamino]benzoate: Contains a different triazole isomer, which could alter its chemical and biological properties.
Uniqueness
The combination of the tert-butyl group, hydroxybenzoate moiety, and 1,2,4-triazole ring in tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate provides a unique set of chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
